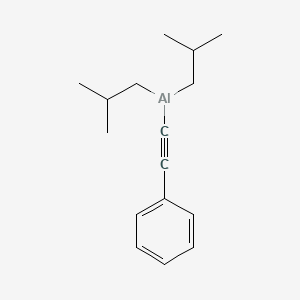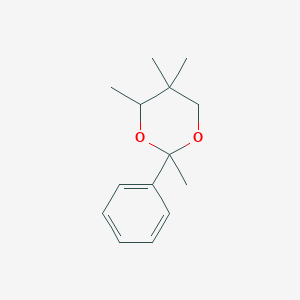![molecular formula C7H14N2OS2 B14700230 Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- CAS No. 24171-17-3](/img/structure/B14700230.png)
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- is an organic compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a dimethylamino thioxomethylthio group. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of morpholine with dimethylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, rubber chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s thioxomethylthio group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the dimethylamino thioxomethylthio group.
Thiocarbamates: Compounds with similar sulfur-containing functional groups.
Dimethylamine Derivatives: Compounds containing the dimethylamino group.
Uniqueness
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- is unique due to its combination of a morpholine ring with a dimethylamino thioxomethylthio group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
24171-17-3 |
|---|---|
Molekularformel |
C7H14N2OS2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
morpholin-4-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H14N2OS2/c1-8(2)7(11)12-9-3-5-10-6-4-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
VVVIBEBOVMIUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




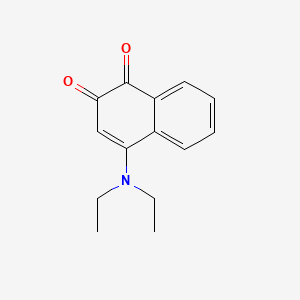


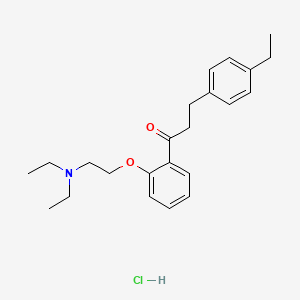

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
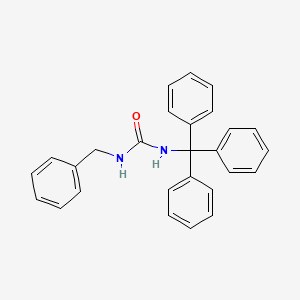

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

